molecular formula C7H6N6 B2388852 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile CAS No. 303996-80-7

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile

Cat. No.: B2388852
CAS No.: 303996-80-7
M. Wt: 174.167
InChI Key: ZBBHRYQLMFRURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Mechanism of Action

Target of Action

Compounds with a similar 1h-1,2,4-triazol-3-amine structure have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

It’s known that the compound consists of a triazole ring system and an amino group attached to a carbon atom . This structure suggests that it may interact with its targets through the formation of hydrogen bonds or other types of chemical interactions.

Biochemical Pathways

Given its potential use in the synthesis of antifungal, anticancer, and cardiovascular disease-related drugs , it can be inferred that it may affect pathways related to cell growth, cell division, and enzyme activity.

Result of Action

Compounds with similar structures have shown cytotoxic activities against certain tumor cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity and stability can be affected by temperature . Additionally, its solubility in water and organic solvents can influence its distribution and bioavailability in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile typically involves the reaction of malononitrile with a suitable triazole derivative under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions often include microwave irradiation to accelerate the process and improve yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the triazole ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile has several scientific research applications:

Properties

IUPAC Name

2-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c8-1-6(2-9)7(10)3-13-5-11-4-12-13/h4-5H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBHRYQLMFRURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(=C(C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.